molecular formula C21H36 B1210067 5beta-Pregnane CAS No. 481-26-5

5beta-Pregnane

Cat. No. B1210067
CAS RN: 481-26-5
M. Wt: 288.5 g/mol
InChI Key: JWMFYGXQPXQEEM-NUNROCCHSA-N
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Description

5beta-Pregnane, also known as 17beta-ethyletiocholane or as 10beta,13beta-dimethyl-17beta-ethyl-5beta-gonane, is a steroid and a parent compound of a variety of steroid derivatives . It is one of the epimers of pregnane, the other being 5alpha-pregnane . As a naturally occurring steroid hormone, it holds significant importance in regulating reproductive functions, metabolism, and development .


Synthesis Analysis

5beta-Pregnane is a metabolite of progesterone and is present in both men and women, playing a pivotal role in the endocrine system . It is produced from 5alpha-pregnan-17alpha-ol-3,20-dione in a reaction catalyzed by a reductive 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD) .


Molecular Structure Analysis

The molecular structure of 5beta-Pregnane is based on a hydroxylated prostane moiety . The chemical formula is C21H36 and the molar mass is 288.519 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5beta-Pregnane include a chemical formula of C21H36 and a molar mass of 288.519 g/mol .

Scientific Research Applications

Uterine Contractility Regulation

5beta-pregnane, particularly its derivative 5beta-dihydroprogesterone (5beta-DHP), plays a role in regulating uterine contractility. Studies have shown that 5beta-DHP acts through the pregnane X receptor (PXR) and may modulate uterine tone, particularly during pregnancy. This effect is suggested to be mediated by an increase in inducible nitric oxide synthase (iNOS)-modulated uterine tone (Mitchell et al., 2005).

Neuroactive Steroids During Pregnancy

Neuroactive pregnanolone isomers, including 5beta-pregnane derivatives, are observed to significantly increase during pregnancy. These steroids are involved in modulating receptors like gamma-aminobutyric acid (GABA) and pregnane X receptors, influencing neurophysiological states. The ratios of these isomers change throughout pregnancy, suggesting their role in the physiological adaptations during this period (Pařízek et al., 2005).

Modulation of Serotonergic Neuronal Activity

5beta-pregnane-3,20-dione (5beta-DHP) among other neurosteroids has been found to influence the firing activity of serotonergic neurons in the female brain. This effect has implications for mood disorders, providing a cellular basis for the potential antidepressant effects of neurosteroids (Robichaud & Debonnel, 2004).

Involvement in GABA(A) Receptor Expression

Research indicates that administration of 5beta-pregnane derivatives can affect the expression of the delta subunit of the GABA(A) receptor in the hippocampus. This alteration in receptor expression is linked to anxiolytic effects and may be relevant to mood changes observed across the menstrual cycle (Shen et al., 2005).

Discovery of New Steroids from Plants

In botanical research, new pregnane steroids, including derivatives of 5beta-pregnane, have been isolated from plants like Turraea pubescens. These discoveries contribute to the understanding of plant biochemistry and potential applications in pharmacology (Wang et al., 2006).

properties

IUPAC Name

(5S,8S,9S,10S,13R,14S,17S)-17-ethyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H36/c1-4-15-9-11-18-17-10-8-16-7-5-6-13-20(16,2)19(17)12-14-21(15,18)3/h15-19H,4-14H2,1-3H3/t15-,16-,17-,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMFYGXQPXQEEM-NUNROCCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80331420
Record name 5beta-Pregnane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pregnane

CAS RN

481-26-5
Record name 5β-Pregnane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=481-26-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pregnane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481265
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5beta-Pregnane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80331420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5β-Pregnane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PREGNANE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
RD Levere, A Kappas… - Proceedings of the …, 1967 - National Acad Sciences
Materials and Methods.-The chick blastoderm, de-embryonated and cultured in vitro, was used to study the effect of certain 5, 6-Hc19 and C21 steroid metabolites on hemoglobin …
Number of citations: 161 www.pnas.org
L Kecskés, I Tényi, M Németh, Z Juricskay… - Endokrinologie, 1975 - europepmc.org
The 3alpha-17alpha-dihydroxy-5beta-pregnane-20-one (17-hydroxy-pregnanolone) excretion was found by gas chromatography to be as high as the pregnanetriol in urine of 4 …
Number of citations: 5 europepmc.org
J Strömberg, P Lundgren, M Taube, T Bäckström… - 2007 - diva-portal.org
Background: Sex and stress steroids are metabolized to 3a-hydroxy-pregnane-steroid metabolites such as allopregnanolone (Allo) and tetrahydrodeoxycorticosterone (THDOC). Allo …
Number of citations: 0 www.diva-portal.org
EIS Saldaña - 1973 - search.proquest.com
Edris l. Saldaña (Arizona State University, Tempe) Synthes is of N-alkyne-N-bis (2-chloroethyl) amine, the cytotoxic component of Rhus Tri lobata and Synthes is of methyl 38-hydroxy-1 …
Number of citations: 2 search.proquest.com
RJ Ramirez, M Gibson, J Kalenic, S Einzig… - Journal of Maternal …, 1998 - europepmc.org
… Progesterone and 5beta-pregnane-3,20-dione appeared to be the most potent and efficient of the tested progestins, whereas 5alpha-pregnane-3beta-ol-20-one produced the least …
Number of citations: 11 europepmc.org
H JG - The New Zealand Medical Journal, 1962 - europepmc.org
… The excretion of 5beta pregnane 3alpha,17alpha,20alpha triol in the urine of subjects receiving SU-4885. … Urinary excretion of 5beta-pregnane-3alpha,20alpha,21-triol in …
Number of citations: 2 europepmc.org
Y Tache, J Tache, H Selye - Arzneimittel-forschung, 1975 - europepmc.org
In rats, the sleeping time induced by overdosage with eight steroid anesthetics--alfathesin, 3-(3-oxo-17beta-hydroxy-19-nor-4-androsten-17alpha-yl)-propionic acid-lactone (SC-8109), …
Number of citations: 5 europepmc.org
R Swandari - repository.uai.ac.id
The leaf of Pangi (Pangium edule) is used as food in North Sulawesi. According to a study conducted in vitro, Pangi Accepted on: 23/11/2020 leaf extract suppressed the replication of …
Number of citations: 0 repository.uai.ac.id
L Kecskés, Z Juricskay - Acta Biochimica et Biophysica; Academiae …, 1975 - europepmc.org
… that of 3alpha-20alpha-dihydroxy-5beta-pregnane from 3alpha, 20alpha-dihydroxy-5alpha-… on the basis of the increase in the excretion of 3alpha-20alpha-dihydroxy-5beta-pregnane. …
Number of citations: 2 europepmc.org
PH Sharpe, DR Gifford, PF Flavel, MB Nottle… - Theriogenology, 1986 - Elsevier
The effect of melatonin treatment on intervals from calving to first postpartum estrus and ovulation was determined in Shorthorn cows which calved May 8 to June 14. Melatonin (500 mg …
Number of citations: 42 www.sciencedirect.com

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